3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine
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Overview
Description
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a pyridazine ring, substituted with a 3-methoxyphenyl group and a 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole: This can be achieved by reacting 2,4-dimethoxybenzohydrazide with an appropriate nitrile oxide under reflux conditions.
Synthesis of 3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl) intermediate: This step involves the reaction of the oxadiazole derivative with a thiol compound in the presence of a base such as sodium hydride.
Formation of the final compound: The intermediate is then reacted with 6-(3-methoxyphenyl)pyridazine under suitable conditions, such as heating in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 6-(3-methoxyphenyl)pyridazine
- 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethylsulfanyl derivatives
Uniqueness
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-27-15-6-4-5-14(11-15)18-9-10-21(25-24-18)31-13-20-23-22(26-30-20)17-8-7-16(28-2)12-19(17)29-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAYFSHYKUPKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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